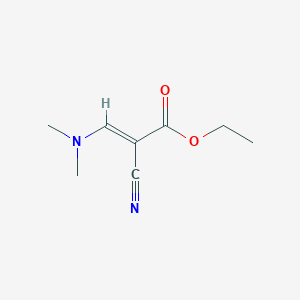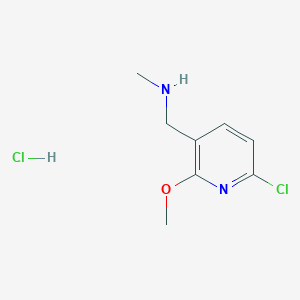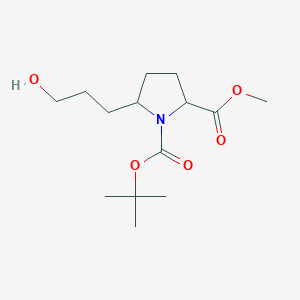![molecular formula C18H12FN3O2 B2900830 N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide CAS No. 866041-31-8](/img/structure/B2900830.png)
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions . For instance, a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde was achieved under catalyst-free and solvent-free conditions, delivering 5H-chromeno pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of similar compounds includes a chromeno[4,3-d]pyrimidin-2-yl moiety . The exact structure of “N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide” could not be found.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 357.328 and 348.32 , respectively. The exact properties of “this compound” could not be found.Mécanisme D'action
Target of Action
Similar compounds have been known to target various cellular processes, including cell cycle regulation and apoptosis .
Mode of Action
For instance, similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been known to disrupt dna replication process , which could potentially lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide . These factors could include pH, temperature, and the presence of other compounds or enzymes in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide is its specificity towards the this compound system. This specificity allows for the precise inhibition of the system without affecting other cellular processes. However, the off-target effects of this compound can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide. One possible direction is the development of more specific inhibitors that can target the this compound system without affecting other cellular processes. Another direction is the use of this compound in the development of new therapies for genetic diseases. Additionally, the use of this compound can help in the study of gene function and the development of new techniques for genome editing.
In conclusion, this compound is a potent inhibitor of the this compound system, which has significant implications in the field of genetic engineering. The use of this compound can help in the study of gene function and the development of new therapies for genetic diseases. However, its off-target effects can limit its use in certain experiments. Further research is needed to develop more specific inhibitors and to explore the potential applications of this compound in the field of genetic engineering.
Méthodes De Synthèse
The synthesis of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide involves the reaction of 4-fluorobenzoic acid with 2-amino-6-chloro-5-nitro-4-(trifluoromethyl)pyrimidine in the presence of triethylamine. The resulting intermediate is then treated with 3-hydroxy-2-oxo-2H-chromene-4-carboxylic acid to obtain the final product.
Applications De Recherche Scientifique
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide has been found to be a potent inhibitor of the this compound system. This system is widely used for genome editing, and the inhibition of its activity can have significant implications in the field of genetic engineering. The use of this compound can help in the study of gene function and the development of new therapies for genetic diseases.
Safety and Hazards
Propriétés
IUPAC Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHQAQVHEREJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326867 | |
| Record name | N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866041-31-8 | |
| Record name | N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2900756.png)

![N-(sec-butyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2900761.png)
![6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2900762.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2900763.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2900767.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2900770.png)